molecular formula C17H22FN5O B2837311 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320377-30-6

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Katalognummer: B2837311
CAS-Nummer: 2320377-30-6
Molekulargewicht: 331.395
InChI-Schlüssel: HDXFCOXBKPNMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a structurally complex pyrimidine derivative featuring a piperidine ring linked to a substituted pyrimidine core. Key substituents include an ethyl group at position 4, a fluorine atom at position 5, and a 6-methylpyrimidin-4-yloxy-methyl moiety at the piperidine nitrogen. Such substitutions are common in medicinal chemistry for optimizing target binding, metabolic stability, and bioavailability.

Structural characterization of this compound likely employs crystallographic tools like SHELX for refinement and Mercury CSD for visualizing molecular packing and intermolecular interactions . These methods are critical for understanding its conformational preferences and solid-state behavior, which influence solubility and stability.

Eigenschaften

IUPAC Name

4-ethyl-5-fluoro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O/c1-3-14-16(18)17(22-11-20-14)23-6-4-13(5-7-23)9-24-15-8-12(2)19-10-21-15/h8,10-11,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXFCOXBKPNMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesize 6-methylpyrimidin-4-ol through a standard pyrimidine synthesis process.

  • Step 2: : Use an etherification reaction to introduce a methoxy group to the piperidine ring, forming 6-(methoxymethyl)piperidine.

  • Step 3: : React 6-(methoxymethyl)piperidine with 6-methylpyrimidin-4-ol to form 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine.

  • Step 4: : Introduce the fluoro and ethyl groups via nucleophilic substitution and alkylation reactions respectively to get the final compound.

Industrial Production Methods: : In an industrial setting, these reactions are scaled up using batch reactors and the steps are optimized for yield and purity. The reactions typically run under controlled temperature and pressure conditions, with purification steps including crystallization and chromatography to isolate the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the ethyl group to form corresponding aldehydes or acids.

  • Reduction: : Reduction at the pyrimidine ring could potentially convert the fluoro group to a hydrogen.

  • Substitution: : Nucleophilic aromatic substitution could occur at the fluoro position, while electrophilic substitution can happen at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Utilizing reagents like sodium ethoxide or halogens under reflux conditions.

Major Products

  • Oxidized product: Ethyl group converted to an aldehyde or acid.

  • Reduced product: Fluoro group replaced by hydrogen.

  • Substituted product: Substituents added on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes and receptors, which is crucial in the development of drugs targeting diseases such as cancer and infections. Its mechanism likely involves binding to target proteins, modulating their activity, and influencing biochemical pathways within cells.
  • Antimalarial Activity : Research indicates that similar pyrimidine derivatives have shown promise against Plasmodium falciparum kinases, which are vital for combating malaria. The inhibition of kinases like PfGSK3 and PfPK6 could lead to effective treatments against resistant strains of malaria .
  • Anticancer Potential : The compound's structural analogs have demonstrated inhibitory activity against various cancer cell lines, suggesting that it could be developed into an anticancer agent by modifying its structure to enhance efficacy and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the compound's efficacy. Several studies have explored how modifications to the pyrimidine and piperidine components affect biological activity:

Modification Effect on Activity Comments
Fluorination at position 5Increased potency against specific kinasesEnhances binding affinity
Ethyl substitution at position 4Improved solubilityAffects pharmacokinetics
Variations in piperidine substituentsAltered selectivity for enzyme targetsCritical for therapeutic specificity

These insights into SAR help guide future modifications to improve the compound's therapeutic potential.

Case Studies

  • Inhibition Studies : A series of analogs based on the compound were synthesized and tested for their inhibitory effects on plasmodial kinases. Compounds exhibiting high potency were further assessed in vivo, demonstrating significant antimalarial activity .
  • Cancer Cell Line Testing : Structural analogs were evaluated against various cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction. These findings support further development towards clinical applications in oncology.

Wirkmechanismus

This compound's mechanism of action in biological systems could involve binding to specific molecular targets such as enzymes or receptors. The fluoro and ethyl groups might enhance binding affinity and selectivity through hydrophobic interactions or through fitting into specific pockets of target molecules, affecting the pathway's activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analog: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Source : Patent for anti-mycobacterial use () .
Structural Differences :

  • Core : The analog features a pyrimidine-2,4-dione core, whereas the target compound has a fully aromatic pyrimidine ring.
  • Substituents: The analog substitutes a 2,3-dimethylphenoxy group on the piperidine ring, contrasting with the target’s 6-methylpyrimidin-4-yloxy-methyl group. The target also incorporates a 5-fluoro and 4-ethyl group absent in the analog.

Functional Implications :

  • Bioactivity: The analog’s anti-mycobacterial activity may arise from its ability to disrupt mycobacterial enzymes.
  • Solubility : The pyrimidine-dione core in the analog may increase polarity compared to the aromatic pyrimidine in the target, affecting aqueous solubility.
Hypothetical Comparison Table
Parameter Target Compound Patent Analog ()
Molecular Weight ~418.5 g/mol (calculated) ~386.4 g/mol (calculated)
logP (Predicted) ~2.8 (higher lipophilicity due to fluorine/ethyl) ~2.2 (lower due to dione and phenolic groups)
Key Substituents 5-Fluoro, 4-ethyl, pyrimidinyl-methyl-piperidine 2,3-Dimethylphenoxy, pyrimidine-2,4-dione
Proposed Bioactivity Enhanced metabolic stability, potential anti-infective Anti-mycobacterial (explicitly stated)

Research Findings and Mechanistic Insights

  • Crystallographic Analysis : Tools like SHELX and Mercury CSD enable precise determination of bond lengths, angles, and packing patterns. For example, the fluorine atom in the target compound may participate in halogen bonding, stabilizing its interaction with biological targets .
  • The 6-methylpyrimidin-4-yloxy-methyl group may mimic natural substrates in enzymatic pathways, a strategy observed in kinase inhibitors .

Biologische Aktivität

4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure, characterized by a combination of pyrimidine and piperidine rings, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H22FN5OC_{17}H_{22}FN_5O and a molecular weight of approximately 370.4 g/mol. Its IUPAC name is indicative of the complex arrangement of functional groups that may influence its biological interactions.

Research indicates that 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine acts primarily as an inhibitor of specific enzymes and receptors involved in disease pathways. The binding affinity to target proteins modulates their activity, impacting various biochemical pathways within cells. This mechanism is crucial for its potential applications in treating diseases such as cancer and infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits potential in inhibiting cancer cell proliferation through modulation of cell signaling pathways.
Antimicrobial Shows inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.
Enzyme Inhibition Inhibits key enzymes such as acetylcholinesterase, which may contribute to its therapeutic effects in neurological conditions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine in various experimental settings:

  • Anticancer Activity : A study evaluating the compound's effect on MCF-7 breast cancer cells reported IC50 values ranging from 0.87 to 12.91 μM, demonstrating superior growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) . The compound also increased levels of caspase 9, indicating apoptosis induction.
  • Antimicrobial Efficacy : In vitro tests against Gram-positive bacteria showed significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for several strains . This suggests its viability as a lead compound for developing new antibiotics.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), revealing promising results that could lead to applications in treating Alzheimer's disease .

Comparative Analysis with Related Compounds

Several structurally similar compounds were analyzed to understand the unique features of 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine:

Compound Name Structure Highlights Unique Features
4-Cyclobutyl-PyrimidineContains a cyclobutyl ringDifferent cyclic structure affects reactivity
Pyrimidine CarboxamidesInhibitors of Vanin enzymesTargeting specific enzymatic pathways
2,4,5-Trisubstituted PyrimidinesExhibits potent inhibitory activity against kinasesTargeting specific enzymatic pathways

These comparisons emphasize the distinct biological activities conferred by the piperidine integration and fluorinated pyrimidine component in our compound .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine?

  • Synthesis Steps : The synthesis involves sequential functionalization of the pyrimidine core, including fluorination, ethyl substitution, and coupling with a piperidine derivative. Critical intermediates are formed via nucleophilic aromatic substitution and cross-coupling reactions. For example, the piperidin-1-yl group is introduced using Mitsunobu or Buchwald-Hartwig coupling under inert conditions .
  • Optimization : Reaction yields depend on temperature control (e.g., 0–80°C gradients), solvent selection (e.g., THF or DMF for polar intermediates), and stoichiometric ratios of reagents like LiAlH4 for reductions. Purity is ensured via silica gel chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?

  • Characterization :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry.
  • ESI-MS : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Monitors reaction progress and purity (>95% typically required).
  • X-ray crystallography (if feasible): Resolves 3D structure and intermolecular interactions .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Computational Tools : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to optimize conditions like solvent polarity and catalyst loading .
  • Case Study : A 30% reduction in reaction time was achieved by pre-screening base catalysts (e.g., K2CO3 vs. Cs2CO3) using computational models .

Q. What strategies address contradictions in reported bioactivity data for pyrimidine derivatives with similar structural motifs?

  • Data Reconciliation :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives.
  • Structural Analog Comparison : Cross-reference with compounds like 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine, noting substituent effects on IC50 values .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for biological targets?

  • SAR Parameters :

  • Piperidine Modifications : Replacing the 6-methylpyrimidin-4-yloxy group with bulkier substituents (e.g., cyclobutyl) enhances kinase selectivity by steric hindrance.
  • Fluorine Positioning : 5-Fluoro vs. 6-Fluoro substitution alters electronic effects, impacting binding affinity to ATP pockets .
    • Experimental Validation : Parallel synthesis of analogs followed by SPR (surface plasmon resonance) screening identifies high-affinity candidates .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling :

  • ADME Studies : Measure bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS.
  • Tissue Distribution : Radiolabeled tracer studies (e.g., 14C-labeled compound) quantify target engagement in vivo.
    • Controlled Variables : Standardize animal models (e.g., Sprague-Dawley rats) and dosing regimens to minimize variability .

Methodological Resources

  • Statistical Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize reaction parameters like temperature, solvent ratio, and catalyst concentration .
  • Data Reprodubility : Adopt PubChem’s open-access protocols for bioactivity assays, avoiding proprietary platforms like BenchChem .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.